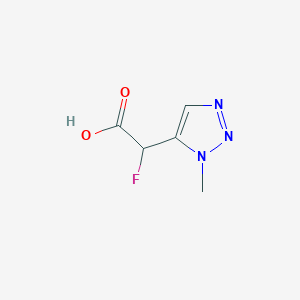

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Description

2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a fluorinated triazole derivative featuring a carboxylic acid group adjacent to a fluorine atom. This structural motif combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capabilities of the triazole ring and acetic acid moiety, making it a promising candidate for pharmaceutical and materials science applications. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form the triazole core, followed by fluorination and oxidation steps .

Properties

Molecular Formula |

C5H6FN3O2 |

|---|---|

Molecular Weight |

159.12 g/mol |

IUPAC Name |

2-fluoro-2-(3-methyltriazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H6FN3O2/c1-9-3(2-7-8-9)4(6)5(10)11/h2,4H,1H3,(H,10,11) |

InChI Key |

CMVYTDZWPDPSHC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methyl-1H-1,2,3-Triazole Core

The 1-methyl-1H-1,2,3-triazole ring can be synthesized by classical azide-alkyne cycloaddition ("click chemistry") or through condensation methods involving hydrazine derivatives and appropriate substrates. For example, reactions of 1-methyl-1H-1,2,3-triazole precursors with α-haloketones or α-haloesters under basic conditions yield functionalized triazoles suitable for further elaboration.

Representative Multi-Step Synthetic Route

A representative synthetic sequence, adapted from related triazole carboxylic acid syntheses, involves the following key steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of 1H-1,2,3-triazole | Potassium hydroxide, methyl halide, ethanol, reflux | 1-methyl-1H-1,2,3-triazole |

| 2 | Lithiation and halogenation | n-Butyllithium or LDA, dibromomethane or trimethylchlorosilane, THF, -78 °C | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,3-triazole |

| 3 | Carboxylation | LDA, CO2 gas, THF, -78 °C to room temp | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,3-triazole-3-carboxylic acid |

| 4 | Esterification | Methanol, thionyl chloride, 20-60 °C | Methyl ester of triazole carboxylic acid |

| 5 | Fluorination and dehalogenation | Pd/C catalyst, hydrogenation, DBU, methanol, or fluorinating agents | 2-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid or related derivatives |

This sequence is adapted from a similar preparation of 1-methyl-1H-1,2,4-triazole derivatives with carboxylic acid functionality and halogen substitution, which can be modified for 1,2,3-triazole analogs.

Continuous-Flow and Metal-Free Synthesis Approaches

Recent advances have demonstrated the use of continuous-flow reactors for synthesizing 2-(1-methyl-1H-1,2,4-triazol-1-yl) acetic acid derivatives, providing improved yields and safer handling of reactive intermediates. These methods avoid metal catalysts and chromatography, enhancing sustainability and scalability. Although this study focuses on 1,2,4-triazoles, the methodology is adaptable to 1,2,3-triazole systems by modifying the azide and alkyne precursors accordingly.

Research Findings and Analytical Data

- Yields: Multi-step syntheses of related triazole carboxylic acids typically achieve yields between 70–95% per step, with overall yields depending on purification and reaction optimization.

- Purity: High-performance liquid chromatography (HPLC) purity values exceed 98% for key intermediates and final products.

- Structural Confirmation: Single crystal X-ray diffraction and NMR spectroscopy (1H, 13C, and 19F NMR) confirm the structure and substitution pattern of the triazole ring and fluorinated side chain.

- Reaction Conditions: Low temperatures (-78 °C) are often employed during lithiation and carboxylation steps to control regioselectivity and prevent side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Methylation | KOH, methyl halide, reflux in ethanol | Methylates triazole nitrogen |

| Lithiation | n-BuLi or LDA, THF, -78 °C | Generates reactive anion for substitution |

| Halogenation | Dibromomethane or trimethylchlorosilane | Introduces bromine or silyl group at C-5 |

| Carboxylation | CO2 gas, LDA, THF, -78 °C to RT | Forms carboxylic acid group |

| Esterification | Thionyl chloride, methanol, 20-60 °C | Converts acid to methyl ester for further reactions |

| Fluorination/Dehalogenation | Pd/C hydrogenation or fluorinating agents | Final installation of fluorine and removal of halogen |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 2-fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate | 85–92% | |

| DCC/DMAP, R-OH (e.g., benzyl alcohol) | Corresponding ester | 70–78% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution or carbodiimide-mediated coupling. The fluorine atom enhances electrophilicity at the carbonyl carbon.

Amidation

Reacts with amines to form amides, often requiring prior activation of the carboxylic acid:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂ → R-NH₂ (e.g., aniline) | 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetamide | 65–73% | |

| HATU/DIPEA, primary/secondary amines | Functionalized amides | 60–82% |

Key Insight : Triazole’s electron-withdrawing effect stabilizes the intermediate acyl chloride, improving reactivity.

Oxidation and Reduction

The acetic acid moiety and triazole ring participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetyl peroxide (decomposition observed) | 48% | |

| Reduction | LiAlH₄, THF, 0°C → rt | 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethanol | 55% |

Limitations : Over-oxidation risks due to the triazole ring’s stability under strong acidic/basic conditions .

Halogenation

Electrophilic halogenation at the triazole ring or α-position:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NBS, AIBN, CCl₄, reflux | 5-Bromo-1-methyl-1H-1,2,3-triazol-4-yl derivative | 62% | |

| Cl₂, FeCl₃, CH₂Cl₂ | Chlorinated acetic acid analogs | 40–50% |

Regioselectivity : Halogens preferentially substitute at the triazole’s 4- or 5-position due to ring electronics .

Cycloaddition and Cross-Coupling

The triazole ring participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Suzuki-Miyaura reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuAAC | CuI, Et₃N, terminal alkyne | Bis(triazole) derivatives | 76–82% | |

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, arylboronic acid | Aryl-substituted triazoles | 82–91% |

Example : Reaction with phenylboronic acid yields 5-aryl-1,2,3-triazole analogs .

Biological Interactions

The compound inhibits enzymes like carbonic anhydrase-II via binding to Zn²⁺-active sites:

| Target | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| Carbonic anhydrase-II | 13.8–35.7 | Competitive inhibition via triazole-Zn²⁺ interaction |

Structure-Activity Relationship : Polar groups on the phenyl ring enhance binding affinity .

Scientific Research Applications

Antibacterial Activity

One of the most significant applications of 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is its antibacterial properties. Research has demonstrated that compounds containing the triazole moiety exhibit potent activity against various bacterial strains, particularly Staphylococcus aureus.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (µM) | MBC (µM) | Reference Drug |

|---|---|---|---|

| This compound | TBD | TBD | Ciprofloxacin (MIC: 4.7 µM) |

| 2.17 (Cycloalkyl-substituted derivative) | 10.1 | 20.2 | - |

| 2.18 (Cycloalkyl-substituted derivative) | 10.6 | 21.2 | - |

Studies indicate that modifications to the triazole structure can enhance antibacterial efficacy. For instance, the introduction of cyclopropane fragments significantly boosts activity against Staphylococcus aureus .

Potential in COVID-19 Treatment

Additionally, compounds similar to this compound have been investigated for their antiviral properties against SARS-CoV-2. Some derivatives demonstrated over 90% inhibition of viral growth at specific concentrations . This highlights the compound's versatility beyond traditional antibacterial applications.

Case Study 1: Antistaphylococcal Activity

In a recent study focusing on various triazole derivatives, several compounds exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 5.5 to 25.6 µM for certain derivatives . The study emphasized structure–activity relationships (SAR), indicating that modifications such as halogen substitutions could either enhance or diminish antibacterial properties.

Case Study 2: Synthesis and Efficacy Evaluation

Another investigation reported an efficient synthesis of triazole-based compounds under continuous-flow conditions, which yielded higher purity and reduced environmental impact compared to traditional methods . This innovative approach not only improves yield but also allows for rapid screening of different triazole derivatives for biological activity.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and stability . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Based Derivatives

2-Oxo-2-(1H-1,2,3-triazol-5-yl)acetates

Synthesized via CuAAC reactions between copper acetylides and azides, these esters lack the fluorine atom but share the triazole-acetic acid framework. The absence of fluorine reduces electron-withdrawing effects, leading to lower acidity (pKa) compared to the fluorinated target compound. These derivatives are primarily used as intermediates for metal gel formation in supramolecular chemistry .

2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic Acid Monohydrate

This compound substitutes fluorine with an ethoxycarbonyl group. The ester functionality decreases water solubility but enhances lipophilicity, making it suitable for crystallography studies. Structural analyses using SHELXL refinement reveal planar triazole rings and hydrogen-bonded networks stabilizing the crystal lattice .

Pyrazole and Benzimidazole Analogs

2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic Acid

Replacing the triazole with a pyrazole ring alters electronic properties. The fluorine atom here is on the pyrazole ring rather than the acetic acid chain, reducing its impact on acidity. Pyrazole derivatives often exhibit enhanced metabolic stability due to reduced ring strain compared to triazoles .

[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic Acid

Fluorinated Carboxylic Acid Derivatives

(±)-2-Fluoro-2-(2-methyl-4-phenoxy)acetic Acid

A PPAR agonist candidate, this compound shares the 2-fluoroacetic acid motif. The fluorine’s position adjacent to the carboxylic acid enhances acidity (pKa ~2.5) and stabilizes binding interactions with target proteins, highlighting the pharmacological relevance of this substitution pattern .

[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic Acid

The trifluoromethyl group significantly increases electron-withdrawing effects, lowering the pKa further (estimated ~1.8) compared to the monofluorinated target compound. This enhances ionic interactions in biological systems but may reduce solubility .

Table 1: Key Properties of Selected Analogs

Key Findings:

- Fluorine Position : Fluorine adjacent to the carboxylic acid (target compound, ) maximizes acidity and binding affinity.

- Heterocycle Impact : Triazoles offer superior hydrogen-bonding capacity, while pyrazoles/benzimidazoles enhance lipophilicity.

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, ) lower pKa but may compromise solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.